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Compound of Interest

Compound Name: Dibutoxymethane

Cat. No.: B1583069 Get Quote

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for Dibutoxymethane, providing researchers, scientists, and drug

development professionals with a comprehensive reference for the characterization of this

compound.

Introduction
Dibutoxymethane, also known as dibutyl formal or butylal, is a dialkoxymethane with the

chemical formula C₉H₂₀O₂. It is a colorless liquid with applications as a solvent and in chemical

synthesis. Accurate and comprehensive spectral data are crucial for the unambiguous

identification and characterization of this compound in various experimental and industrial

settings. This guide provides a detailed summary of the ¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry data for Dibutoxymethane, along with standardized experimental protocols for

data acquisition.

Spectroscopic Data
The following sections present the key spectral data for Dibutoxymethane in tabular format for

clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of Dibutoxymethane exhibits characteristic signals corresponding to

the different proton environments in the molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.55 s 2H O-CH₂-O

3.42 t 4H O-CH₂-(CH₂)₂-CH₃

1.54 m 4H O-CH₂-CH₂-CH₂-CH₃

1.37 m 4H O-(CH₂)₂-CH₂-CH₃

0.91 t 6H O-(CH₂)₃-CH₃

Note: 's' denotes a singlet, 't' a triplet, and 'm' a multiplet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of Dibutoxymethane.

Chemical Shift (δ) ppm Assignment

95.8 O-CH₂-O

67.5 O-CH₂-(CH₂)₂-CH₃

31.9 O-CH₂-CH₂-CH₂-CH₃

19.4 O-(CH₂)₂-CH₂-CH₃

13.9 O-(CH₂)₃-CH₃

Infrared (IR) Spectroscopy
The IR spectrum of Dibutoxymethane displays characteristic absorption bands corresponding

to the vibrational modes of its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

2957 Strong C-H stretch (asymmetric, CH₃)

2932 Strong C-H stretch (asymmetric, CH₂)

2871 Strong
C-H stretch (symmetric, CH₃ &

CH₂)

1466 Medium C-H bend (scissoring, CH₂)

1379 Medium C-H bend (rocking, CH₃)

1114 Strong C-O-C stretch (asymmetric)

1046 Strong C-O-C stretch (symmetric)

Mass Spectrometry (MS)
The mass spectrum of Dibutoxymethane, typically obtained via electron ionization (EI), shows

a characteristic fragmentation pattern.

m/z Relative Intensity (%) Assignment

57 100 [C₄H₉]⁺

87 55 [CH₂(OCH₂CH₂CH₂CH₃)]⁺

29 45 [C₂H₅]⁺

41 40 [C₃H₅]⁺

103 15 [M - C₄H₉]⁺

160 <5 [M]⁺ (Molecular Ion)

Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR, IR, and GC-

MS data for a liquid sample such as Dibutoxymethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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3.1.1. Sample Preparation: A solution of Dibutoxymethane is prepared by dissolving

approximately 10-20 mg of the neat liquid in 0.6-0.7 mL of a deuterated solvent (e.g.,

chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal

standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a

standard 5 mm NMR tube.

3.1.2. ¹H NMR Acquisition: The ¹H NMR spectrum is typically acquired on a 300 MHz or higher

field NMR spectrometer. Standard acquisition parameters include a spectral width of

approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans

(typically 8-16) to achieve an adequate signal-to-noise ratio.

3.1.3. ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. Due to

the lower natural abundance of the ¹³C isotope, a greater number of scans (typically 128 or

more) and a longer acquisition time are required. Proton decoupling is employed to simplify the

spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy
3.2.1. Sample Preparation: For a neat liquid sample like Dibutoxymethane, the simplest

method is to place a single drop of the liquid between two potassium bromide (KBr) or sodium

chloride (NaCl) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance

(ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR

crystal.

3.2.2. Data Acquisition: The FT-IR spectrum is recorded over the mid-infrared range (typically

4000-400 cm⁻¹). A background spectrum of the clean salt plates or ATR crystal is first collected

and automatically subtracted from the sample spectrum. A typical measurement consists of co-

adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
3.3.1. Sample Preparation: A dilute solution of Dibutoxymethane is prepared in a volatile

organic solvent such as dichloromethane or hexane (typically 1 mg/mL). A 1 µL aliquot of this

solution is injected into the GC-MS system.

3.3.2. Gas Chromatography: The sample is separated on a capillary column (e.g., a 30 m

nonpolar column like DB-5ms). A typical temperature program starts at a low temperature (e.g.,
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50 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250 °C) to

ensure elution of the compound. The carrier gas is typically helium at a constant flow rate.

3.3.3. Mass Spectrometry: As the compound elutes from the GC column, it enters the mass

spectrometer. Electron ionization (EI) at a standard energy of 70 eV is used to fragment the

molecules. The mass analyzer scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to

detect the molecular ion and its fragment ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like Dibutoxymethane.
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Caption: Workflow for Spectroscopic Analysis of Dibutoxymethane.

To cite this document: BenchChem. [Spectroscopic Profile of Dibutoxymethane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583069#spectral-data-for-dibutoxymethane-nmr-ir-
mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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